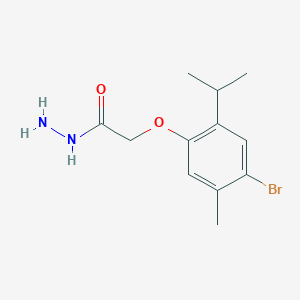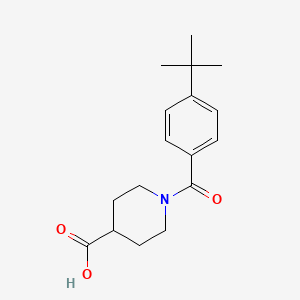
4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine" is a derivative of benzoimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This class of compounds is known for its biological activity and has been the subject of extensive research due to its potential therapeutic applications, particularly as heparanase inhibitors with implications in cancer treatment and as antihypertensive agents .
Synthesis Analysis
The synthesis of benzoimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, a related compound, was achieved by reacting 2-aminobenzimidazole with ethyl cyanoacetate . Similarly, biphenyl carboxylic acid derivatives were synthesized by coupling substituted benzimidazoles with a biphenyl carboxylic moiety mediated by potassium carbonate . These methods demonstrate the versatility of benzoimidazole chemistry in creating a wide array of derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of benzoimidazole derivatives is characterized by the presence of the benzoimidazole moiety, which can be further substituted to enhance biological activity. For example, the crystal and molecular structure of a sulfonyl-phenyl acetamide derivative of benzoimidazole was determined using X-ray diffraction analysis . The structural elucidation of these compounds is crucial for understanding their interaction with biological targets.
Chemical Reactions Analysis
Benzoimidazole derivatives can undergo various chemical reactions, which are essential for their biological activity. For instance, the synthesis of oxadiazoles from benzoimidazole-phenol derivatives involved a dehydration reaction under microwave-accelerated solvent-free conditions . Additionally, the synthesis of benzimidazole derivatives with potential angiotensin II receptor antagonist activity involved a condensation reaction with anthranilic acid and various aryl aldehydes . These reactions highlight the chemical reactivity of the benzoimidazole scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoimidazole derivatives, such as their spectroscopic characteristics, are important for their identification and potential applications. The synthesized compounds are often characterized by UV–vis, FT-IR, and NMR spectroscopic techniques . The fluorescent spectra of 2-(1H-Benzoimidazol-2-yl)-phenol derivatives were measured, indicating the potential use of these compounds in fluorescence-based applications . The antimicrobial and genotoxic properties of some benzoimidazole derivatives were also investigated, demonstrating the diverse biological activities of these compounds .
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Chemistry , specifically Catalysis .
Summary of the Application
“4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine” is used in the synthesis of Palladium Complexes . These complexes serve as catalysts in the Methoxycarbonylation of Olefins .
Synthesis of Cadmium(II) Complexes
Specific Scientific Field
This application is in the field of Inorganic Chemistry .
Summary of the Application
“4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine” is used in the synthesis of Cadmium(II) Complexes .
Methods of Application or Experimental Procedures
The compound is used to derive bidentate bis (benzoimidazol-2-ylmethyl)cyclohexane ligands. These ligands are then used in the synthesis of mononuclear Cadmium(II) complexes .
Results or Outcomes
The central Cadmium(II) atoms of the synthesized complexes have distorted tetrahedral configurations with N2Cl2 binding sets. The complexes form a 1D chain structure. The fluorescence properties of both complexes have been investigated both in solution and solid state, and compared with the free ligands .
Propriétés
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSYWRFRQUUYMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296599 |
Source


|
| Record name | 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine | |
CAS RN |
99206-51-6 |
Source


|
| Record name | 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)






![2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine](/img/structure/B1331324.png)


